molecular formula C14H14F2N4O2 B2437238 1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea CAS No. 1105199-16-3

1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Cat. No.: B2437238
CAS No.: 1105199-16-3
M. Wt: 308.289
InChI Key: WLJKTUUYUUZPPA-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a urea moiety linked to a difluorophenyl group and a pyridazinone ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazinone Ring: Starting with a suitable precursor, the pyridazinone ring is synthesized through cyclization reactions.

    Introduction of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using reagents like alkyl halides under basic conditions.

    Coupling with Difluorophenyl Group: The difluorophenyl group is introduced through nucleophilic substitution reactions, using reagents such as difluorobenzene derivatives.

    Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and process intensification are often employed to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)ethyl)urea: Similar structure with an ethyl chain instead of a propyl chain.

    1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)butyl)urea: Similar structure with a butyl chain instead of a propyl chain.

    1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)methyl)urea: Similar structure with a methyl chain instead of a propyl chain.

Uniqueness

1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is unique due to its specific combination of a difluorophenyl group, a propyl chain, and a pyridazinone ring. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds with different alkyl chains.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O2/c15-10-4-5-12(11(16)9-10)19-14(22)17-6-2-8-20-13(21)3-1-7-18-20/h1,3-5,7,9H,2,6,8H2,(H2,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJKTUUYUUZPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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